N-(3,4-dichlorobenzyl)-3-(2-methoxyethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
Description
N-(3,4-dichlorobenzyl)-3-(2-methoxyethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a tetrahydroquinazoline derivative characterized by a bicyclic core structure with substitutions at multiple positions. Key structural features include:
- A 2-methoxyethyl substituent at the C3 position, which may enhance solubility and modulate steric effects.
- A 4-oxo-2-thioxo motif in the tetrahydroquinazoline core, introducing hydrogen-bonding and sulfur-mediated interactions.
- A carboxamide group at the C7 position, enabling polar interactions with biological targets.
Its design reflects strategies to balance lipophilicity, solubility, and target affinity .
Properties
CAS No. |
422529-44-0 |
|---|---|
Molecular Formula |
C19H17Cl2N3O3S |
Molecular Weight |
438.32 |
IUPAC Name |
N-[(3,4-dichlorophenyl)methyl]-3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C19H17Cl2N3O3S/c1-27-7-6-24-18(26)13-4-3-12(9-16(13)23-19(24)28)17(25)22-10-11-2-5-14(20)15(21)8-11/h2-5,8-9H,6-7,10H2,1H3,(H,22,25)(H,23,28) |
InChI Key |
WFPXOUVGEJUQTC-UHFFFAOYSA-N |
SMILES |
COCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC(=C(C=C3)Cl)Cl)NC1=S |
solubility |
not available |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Functional Group Variations
The compound shares structural homology with other tetrahydroquinazoline carboxamides. A notable analog is N-(2-Chlorobenzyl)-3-(4-methylphenyl)-1-(3-nitrobenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide (), which differs in the following ways:
| Feature | Target Compound | Analog () |
|---|---|---|
| N1 Substituent | 3,4-Dichlorobenzyl | 2-Chlorobenzyl + 3-nitrobenzyl |
| C3 Substituent | 2-Methoxyethyl | 4-Methylphenyl |
| Core Functional Groups | 4-Oxo, 2-thioxo | 2,4-Dioxo |
Key Implications :
- The 3,4-dichlorobenzyl group in the target compound likely enhances lipophilicity and electron-withdrawing effects compared to the mono-chlorinated and nitro-substituted benzyl groups in the analog. This may improve membrane permeability but reduce aqueous solubility.
- The 2-thioxo group in the target compound replaces one of the dioxo groups in the analog, which may alter hydrogen-bonding patterns and redox stability .
Hypothetical Pharmacological Profiles
Q & A
Basic Research Questions
Q. What are the key steps and challenges in synthesizing N-(3,4-dichlorobenzyl)-3-(2-methoxyethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide?
- Methodology : Multi-step synthesis typically involves constructing the tetrahydroquinazoline core via cyclocondensation of substituted anthranilic acid derivatives. Key steps include:
- Core formation : Cyclization under acidic or basic conditions using reagents like POCl₃ or urea .
- Substituent introduction : The 3-(2-methoxyethyl) group is added via alkylation, while the 3,4-dichlorobenzyl moiety is introduced via nucleophilic substitution or reductive amination .
- Challenges : Low yields in thioxo group incorporation (due to sulfur reactivity) and purification difficulties caused by byproducts like regioisomers .
Q. How is the molecular structure of this compound confirmed experimentally?
- Analytical workflow :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituents (e.g., methoxyethyl protons at δ 3.4–3.6 ppm, dichlorobenzyl aromatic signals) .
- Mass spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]⁺ at m/z ~480) .
- X-ray crystallography (if crystals form): Confirms spatial arrangement of the thioxo group and tetrahydroquinazoline ring .
Q. What standard assays are used to evaluate its biological activity?
- In vitro assays :
- Enzyme inhibition : Kinase or protease inhibition assays (IC₅₀ determination) using fluorescence-based substrates .
- Antimicrobial activity : Broth microdilution (MIC values against S. aureus or E. coli) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can synthetic yields be optimized for the 2-thioxo moiety?
- Strategies :
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance sulfur nucleophilicity .
- Catalysts : Use of ZnCl₂ or CuI to stabilize intermediates during thionation .
- Temperature control : Stepwise heating (60–80°C) minimizes side reactions .
- Validation : HPLC monitoring of reaction progress and purity assessment (>95% by LC-MS) .
Q. How to resolve contradictions in reported bioactivity data across similar quinazoline derivatives?
- Case example : Discrepancies in IC₅₀ values for kinase inhibition may arise from:
- Assay conditions : Variations in ATP concentration (e.g., 10 μM vs. 1 mM) .
- Substituent effects : The 3,4-dichlorobenzyl group may enhance membrane permeability compared to unsubstituted analogs .
- Resolution : Standardize protocols (e.g., ATP at 100 μM) and use isogenic cell lines for comparative studies .
Q. What computational methods predict the compound’s binding affinity for target enzymes?
- Approach :
- Molecular docking (AutoDock Vina) : Models interactions with kinase ATP-binding pockets, focusing on hydrogen bonds with the carboxamide group .
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories .
- Validation : Correlate docking scores (ΔG < -8 kcal/mol) with experimental IC₅₀ values .
Q. How does the 2-methoxyethyl substituent influence pharmacokinetic properties?
- Key findings :
- Solubility : The methoxyethyl group increases aqueous solubility (logP reduced by ~0.5 vs. alkyl analogs) .
- Metabolism : CYP3A4-mediated oxidation of the ethyl chain generates polar metabolites, detectable via LC-MS/MS .
- Optimization : Replace with PEG-like chains to prolong half-life .
Methodological Challenges and Solutions
Q. How to address poor crystallinity for X-ray structural analysis?
- Crystallization techniques :
- Vapor diffusion : Use mixed solvents (e.g., DCM/hexane) .
- Co-crystallization : Add co-formers like succinic acid to stabilize lattice formation .
Q. What strategies differentiate regioisomers during synthesis?
- Chromatography : Reverse-phase HPLC with C18 columns (gradient: 10–90% acetonitrile in water) .
- Spectroscopic clues : NOESY NMR to confirm spatial proximity of substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
